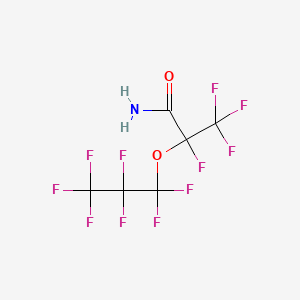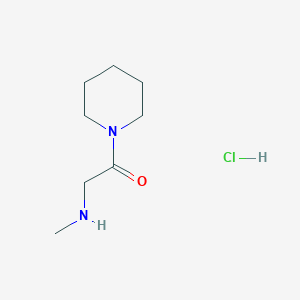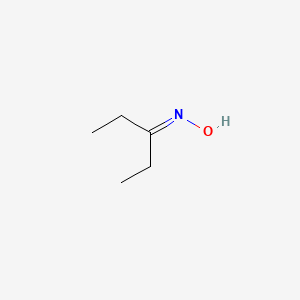
2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanamide
Overview
Description
The compound 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanamide has been developed as a polymerization processing aid in the manufacture of fluoropolymers. It is intended to replace perfluorooctanoic acid (PFOA), which has been largely phased out due to concerns over environmental persistence and systemic toxicity .
Synthesis Analysis
While the provided papers do not detail the synthesis of the compound, it is clear that its production is part of an effort to find safer alternatives to PFOA for use in the fluoropolymer manufacturing industry . The synthesis would likely involve the introduction of the heptafluoropropoxy group to a tetrafluoro-propanamide backbone, but specific methods and conditions are not discussed in the provided literature.
Molecular Structure Analysis
The molecular structure of this compound includes a tetrafluoro-propanamide backbone with a heptafluoropropoxy side chain. This structure is significant because it is designed to mimic the effectiveness of PFOA in industrial applications while reducing the environmental and health impacts associated with the long-chain perfluoroalkyl acids (PFAAs) .
Chemical Reactions Analysis
The papers do not provide specific chemical reactions involving the compound. However, the focus on its use as a polymerization aid suggests that it may participate in reactions that lead to the formation of fluoropolymer chains, potentially by acting as a surfactant or a process facilitator .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not explicitly detailed in the provided papers. However, the environmental assessments suggest that it has a low potential for bioaccumulation and is of low concern for aquatic hazard, indicating that it may have a more favorable environmental profile compared to PFOA . The compound's effects on liver weight and peroxisome proliferation in animal studies suggest that it interacts with biological systems, possibly through pathways similar to those affected by PFOA .
Case Studies
The provided papers include case studies in the form of animal testing to evaluate the toxicity and potential health effects of the compound. In Sprague–Dawley rats, the compound was tested for chronic toxicity and carcinogenicity, revealing no abnormal clinical signs at normal doses, but liver changes at higher doses . In C57BL/6 mice, immunomodulatory effects were observed, with suppression of T cell-dependent antibody responses at high doses . These studies are crucial for understanding the safety profile of the compound and its potential impact on human health and the environment.
Scientific Research Applications
Environmental Presence and Health Risks
Research indicates that novel fluorinated alternatives like hexafluoropropylene oxide dimer acid (HFPO-DA) and other related compounds have become dominant global pollutants. Despite being alternatives to legacy PFAS compounds, they exhibit systemic multiple organ toxicities, suggesting comparable or even more severe potential toxicity. This underscores the importance of identifying safer compounds for industrial and consumer applications, as these alternatives also pose significant environmental and health risks (Wang et al., 2019).
Analysis and Detection Methods
The development of methods for analyzing and detecting these compounds in environmental and biomonitoring samples has been crucial. Advances in high-resolution mass spectrometry have improved our ability to identify and quantify these substances, helping bridge knowledge gaps about their environmental fate and effects. This is critical for understanding the extent of exposure and potential health implications of both legacy PFAS and their replacements (Munoz et al., 2019).
Microbial Degradation
The microbial degradation of polyfluoroalkyl chemicals in the environment has been a significant area of study. Understanding the biodegradation pathways of these chemicals can help assess their environmental fate and inform strategies for mitigating their persistence. Research into the biodegradability of fluorinated compounds, including precursors to perfluoroalkyl acids (PFAAs), is essential for evaluating the long-term environmental impacts of these substances (Liu & Mejia Avendaño, 2013).
Synthesis and Characterization
The synthesis and characterization of fluoropolymers, such as polytetrafluoroethylene (PTFE), have been extensively reviewed. These materials are valued for their chemical inertness, hydrophobicity, and excellent thermal stability. Understanding the synthesis processes and the physicochemical properties of fluoropolymers is crucial for their application in various industries, including electronics, aerospace, and medical devices (Puts et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used in the manufacturing process of fluoropolymers .
Mode of Action
The compound interacts with its targets by reducing the surface tension in the process, allowing polymer particles to increase in size . The process is completed with chemical treatment or heating to remove the compound from the final polymer product .
Biochemical Pathways
It is involved in the production process of fluoropolymers .
Result of Action
The compound’s action results in the formation of larger polymer particles, which are crucial in the manufacturing process of fluoropolymers . After the process, the compound is removed from the final product .
Action Environment
The compound can be recovered for re-use within the process .
properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F11NO2/c7-2(1(18)19,4(10,11)12)20-6(16,17)3(8,9)5(13,14)15/h(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHXSBVNMOZRLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381668 | |
| Record name | Perfluoro-2(1-propoxy)perfluoropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13140-35-7 | |
| Record name | Perfluoro-2(1-propoxy)perfluoropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine](/img/structure/B3030958.png)







![2,3-Dichloropyrido[1,2-A]pyrimidin-4-one](/img/structure/B3030972.png)

![3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B3030975.png)

![(4-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B3030979.png)
